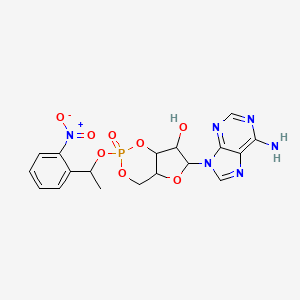![molecular formula C6H2BrN3O2S B12098919 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-7-硝基苯并[c][1,2,5]噻二唑是一种有机化合物,其分子式为C_6H_2BrN_3O_2S。它是苯并[c][1,2,5]噻二唑家族的成员,其特征是包含氮、硫和溴原子的稠环体系。该化合物因其在有机电子学、材料科学和药物化学等多个领域的应用而引人注目。
准备方法
合成路线和反应条件
4-溴-7-硝基苯并[c][1,2,5]噻二唑的合成通常涉及4-溴苯并[c][1,2,5]噻二唑的硝化反应。一种常见的方法包括以下步骤:
硝化反应: 将起始原料4-溴苯并[c][1,2,5]噻二唑与硝化混合物(通常由浓硝酸和浓硫酸组成)反应。反应在受控温度条件下进行,以确保在所需位置进行选择性硝化。
纯化: 通过重结晶或柱色谱法纯化粗产品,得到纯的4-溴-7-硝基苯并[c][1,2,5]噻二唑。
工业生产方法
4-溴-7-硝基苯并[c][1,2,5]噻二唑的工业生产方法与实验室规模合成类似,但针对更大规模进行了优化。这包括使用连续流反应器和自动化纯化系统,以提高产率和纯度,同时最大限度地降低生产成本和环境影响。
化学反应分析
反应类型
4-溴-7-硝基苯并[c][1,2,5]噻二唑会发生各种化学反应,包括:
取代反应: 溴原子可以通过亲核芳香取代反应被其他亲核试剂取代。
还原反应: 硝基可以通过还原剂(如氢气在催化剂或金属氢化物存在下)还原为氨基。
氧化反应: 虽然不太常见,但在特定条件下,该化合物可以发生氧化,形成硫原子的不同氧化态。
常用试剂和条件
亲核取代: 常用试剂包括甲醇钠或叔丁醇钾,在极性非质子溶剂(如二甲基亚砜 (DMSO))中使用。
还原: 使用钯碳 (Pd/C) 进行催化氢化,或用盐酸中的氯化亚锡 (SnCl_2) 进行化学还原。
氧化: 在酸性介质中使用强氧化剂,如高锰酸钾 (KMnO_4) 或三氧化铬 (CrO_3)。
主要产物
取代: 产物因所用亲核试剂而异,例如4-甲氧基-7-硝基苯并[c][1,2,5]噻二唑。
还原: 4-溴-7-氨基苯并[c][1,2,5]噻二唑是一种常见的产物。
氧化: 产物包括各种亚砜或砜,具体取决于氧化程度。
科学研究应用
4-溴-7-硝基苯并[c][1,2,5]噻二唑在科学研究中具有多种应用:
有机电子学: 由于其吸电子性质,被用作合成有机半导体和发光二极管 (LED) 的构建块。
材料科学: 被掺入聚合物和共聚物中,以增强其电子和光学性能。
药物化学: 研究了其作为药物化学中新药设计中药效团的潜力,特别是针对癌症和传染病。
生物学研究: 被用作生化测定中的探针,以研究酶活性蛋白质相互作用。
作用机制
4-溴-7-硝基苯并[c][1,2,5]噻二唑的作用机制取决于其应用:
在有机电子学中: 该化合物充当电子受体,促进电子设备中的电荷转移过程。
在药物化学中: 它与生物靶标(如酶或受体)相互作用,通常通过氢键和π-π相互作用,导致其活性被抑制或调节。
相似化合物的比较
类似化合物
4-溴-7-氨基苯并[c][1,2,5]噻二唑: 结构相似,但氨基取代了硝基,导致反应性和应用不同。
4-氯-7-硝基苯并[c][1,2,5]噻二唑: 氯原子取代了溴原子,影响了其电子性质和反应性。
4,7-二硝基苯并[c][1,2,5]噻二唑: 含有两个硝基,显著改变了其化学行为和应用。
独特之处
4-溴-7-硝基苯并[c][1,2,5]噻二唑的独特之处在于它特有的溴和硝基取代基组合,赋予其独特的电子性质。这使其在需要强吸电子基团的应用中特别有价值,例如在先进材料和药物的设计中。
属性
分子式 |
C6H2BrN3O2S |
|---|---|
分子量 |
260.07 g/mol |
IUPAC 名称 |
4-bromo-7-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |
InChI 键 |
OYABVKXAVFCRHU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NSN=C2C(=C1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)



![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)



